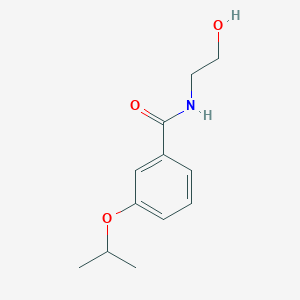

N-(2-hydroxyethyl)-3-isopropoxybenzamide

Description

N-(2-hydroxyethyl)-3-isopropoxybenzamide is a benzamide derivative featuring a 3-isopropoxy substituent on the aromatic ring and a 2-hydroxyethyl group attached to the amide nitrogen. Applications may span pharmaceuticals (e.g., anti-inflammatory agents) or catalysis, though specific data require further investigation.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-3-propan-2-yloxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(2)16-11-5-3-4-10(8-11)12(15)13-6-7-14/h3-5,8-9,14H,6-7H2,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGADNCUDBWEGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)NCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Key compounds for comparison include:

Key Observations:

Substituent Effects :

- The 3-isopropoxy group in the target compound is bulkier and more lipophilic than the 3-methyl group in ’s analog, which may reduce solubility but enhance membrane permeability .

- The linear N-(2-hydroxyethyl) group in the target compound contrasts with the branched N-(2-hydroxy-1,1-dimethylethyl) group in , affecting steric hindrance and coordination ability in catalytic applications .

Solubility and Permeability :

Data Gaps and Limitations

- Direct experimental data (e.g., melting points, solubility metrics) for this compound are absent in the evidence, necessitating inferred comparisons.

- The compound’s catalytic or biological activity remains speculative without targeted studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-hydroxyethyl)-3-isopropoxybenzamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step approach is often employed: (1) alkylation of 3-hydroxybenzamide with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by (2) hydroxyethylation using ethylene oxide or 2-chloroethanol. Yield optimization requires precise control of temperature (60–80°C for alkylation) and stoichiometric excess of alkylating agents (1.5–2.0 equivalents). Monitoring via HPLC or TLC ensures intermediate purity .

Q. How do the electronic effects of the isopropoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The isopropoxy group’s electron-donating nature increases electron density at the benzamide’s para position, enhancing susceptibility to electrophilic attack. Researchers can validate this via Hammett substituent constants (σ) or computational analysis (e.g., DFT calculations) to map electron distribution. Experimental verification involves comparing reaction rates with analogs (e.g., nitro or chloro substituents) in SNAr reactions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to verify substituent positions (e.g., isopropoxy methyl splits) and FT-IR for amide C=O stretching (~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while X-ray crystallography resolves stereochemical ambiguities, particularly if chiral byproducts form during synthesis .

Advanced Research Questions

Q. What strategies resolve conflicting data on the compound’s biological activity across assay systems?

- Methodological Answer : Discrepancies often arise from assay-specific variables (e.g., cell permeability, serum protein binding). To address this:

- Conduct parallel assays (e.g., cell-free enzymatic vs. cell-based) to isolate confounding factors.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of cellular environments.

- Validate target engagement via photoaffinity labeling or surface plasmon resonance (SPR) .

Q. How can computational modeling predict the binding affinity of this compound with specific enzyme targets?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to screen against target active sites, prioritizing hydrogen bonding with the hydroxyethyl group and hydrophobic interactions with isopropoxy. Refine predictions using molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess binding stability over time. Validate with mutagenesis studies targeting predicted interaction residues .

Q. What catalytic systems minimize byproduct formation during large-scale synthesis of this compound?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) reduce side reactions. For hydroxyethylation, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve regioselectivity. Monitor byproducts via LC-MS and optimize using Design of Experiments (DoE) to balance temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading .

Q. How does the compound’s logP value impact its utility in drug delivery systems?

- Methodological Answer : The logP (~2.1 predicted via ChemDraw) suggests moderate lipophilicity, suitable for passive diffusion across membranes. Researchers can modify this by synthesizing prodrugs (e.g., ester derivatives) or encapsulating in nanoparticles (PLGA or liposomes) to enhance bioavailability. Experimental logP determination via shake-flask method with octanol/water partitioning validates predictions .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may arise from polymorphic forms or hydration states. Characterize solid-state forms via DSC/TGA and PXRD . Test solubility in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) using NMR to detect solvent-induced conformational changes. Cross-reference with Hansen solubility parameters to rationalize anomalies .

Tables for Key Properties

| Property | Value/Method | Reference |

|---|---|---|

| Predicted logP | ~2.1 (ChemDraw) | |

| Synthetic Yield (Optimized) | 78–85% (Two-step process) | |

| Key IR Stretching | 1650 cm⁻¹ (Amide C=O) | |

| HRMS Accuracy | ±0.001 Da |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.